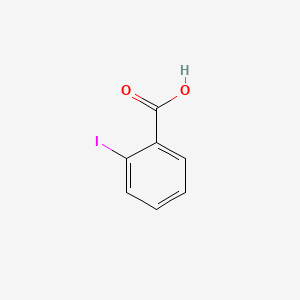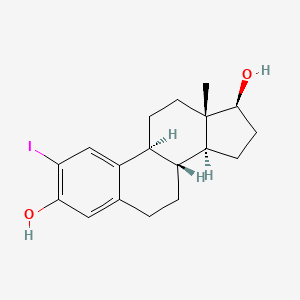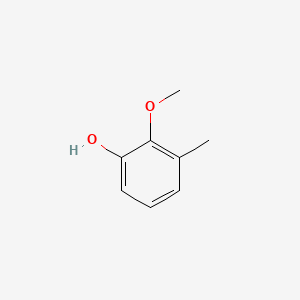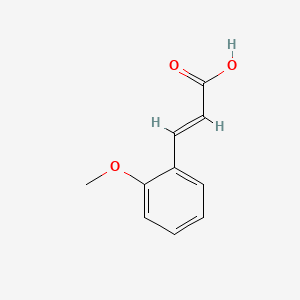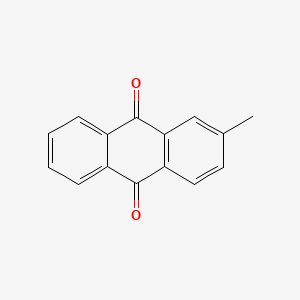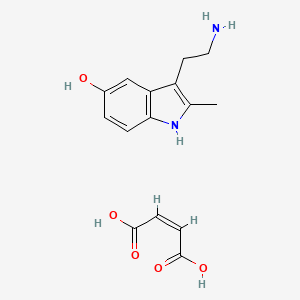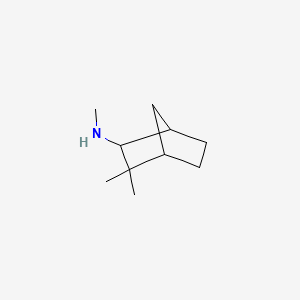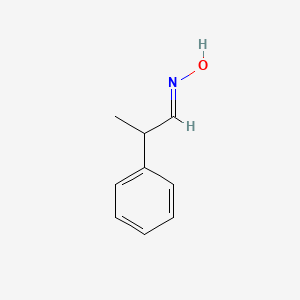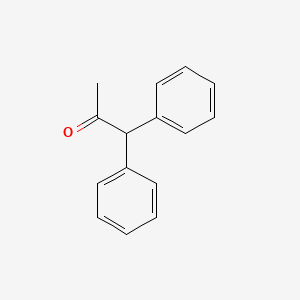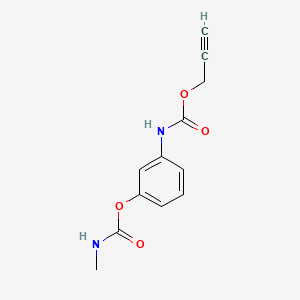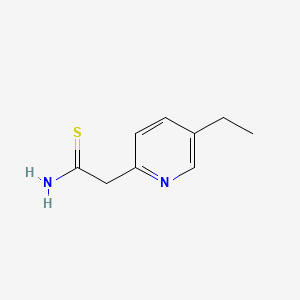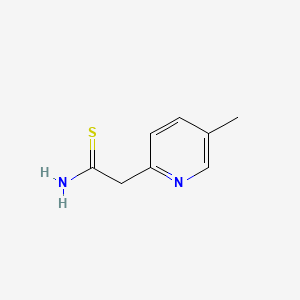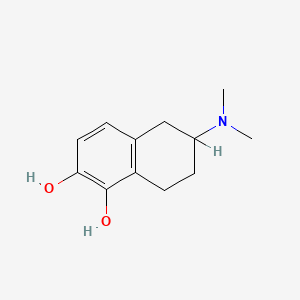
6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a member of tetralins.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Methods : The compound has been synthesized through different methods, providing insights into its structural complexity and synthetic pathways. For instance, Göksu, Kazaz, Sütbeyaz, and SeÇen (2003) demonstrated a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from naphthalene-2,3-diol, highlighting the methodological advancements in synthesizing such compounds (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Molecular Structure and Properties : Research has focused on understanding the molecular structure and properties of related compounds. For example, Everett, Nguyen, and Abelt (2010) reported on the synthesis and photophysical properties of compounds related to "6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol", which aids in understanding its chemical behavior and potential applications (Everett, Nguyen, & Abelt, 2010).
Catalytic and Chemical Reactions
Catalytic Activity : Some studies have investigated the use of related compounds in catalysis. Güleç, Sher, and Karaduman (2018) explored the catalytic performance of Cu- and Zr-modified beta zeolite catalysts in the methylation of 2-methylnaphthalene, showcasing how modifications can enhance catalytic efficiency (Güleç, Sher, & Karaduman, 2018).
Chemical Reactions and Applications : The compound has been involved in various chemical reactions, contributing to the development of new synthetic methods and materials. For example, the study by Boger and Mullican (2003) on the preparation and inverse-electron-demand Diels–Alder reaction of electron-deficient dienes provides insights into novel synthetic routes (Boger & Mullican, 2003).
Potential Applications in Organic Synthesis
Utility in Organic Synthesis : The compound and its derivatives have shown potential in organic synthesis. Sorokin, Ozeryanskii, and Pozharskii (2002) proposed new methods for synthesizing 1,4,5,8-tetrakis(dimethylamino)naphthalene, highlighting the utility of such compounds in organic synthesis (Sorokin, Ozeryanskii, & Pozharskii, 2002).
Photophysical Applications : The compound's derivatives have been studied for their photophysical properties, as shown by Moreno Cerezo et al. (2001) in their examination of the probes Acrylodan, ANS, and Prodan in various solvents, which could have implications for its use in photophysical applications (Moreno Cerezo et al., 2001).
Propiedades
Número CAS |
39478-90-5 |
|---|---|
Nombre del producto |
6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15/h3,6,9,14-15H,4-5,7H2,1-2H3 |
Clave InChI |
LSHRDKPBUUXBAF-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC2=C(C1)C=CC(=C2O)O |
SMILES canónico |
CN(C)C1CCC2=C(C1)C=CC(=C2O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
35059-15-5 (hydrobromide) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5,6-dihydroxy-2-dimethylaminotetralin M 7 M 7, hydrobromide M 7, hydrobromide, (+-)-isomer M 7, hydrochloride M-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



